2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-nitropyrimidin-4-amine
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Overview
Description
2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-nitropyrimidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a nitropyrimidinylamine moiety, making it a versatile molecule for various chemical reactions and biological activities.
Mechanism of Action
Target of Action
The primary targets of 2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-nitropyrimidin-4-amine are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
this compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. By inhibiting the transport of nucleosides, this compound can potentially disrupt these biochemical pathways, leading to various downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of nucleoside transport, disruption of nucleotide synthesis, and potential alteration of adenosine function .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-nitropyrimidin-4-amine are largely determined by its interactions with various enzymes and proteins. For instance, it has been found to have potential as an α-amylase inhibitor . This suggests that this compound may play a role in the regulation of carbohydrate metabolism by inhibiting the breakdown of complex sugars into simpler ones .
Cellular Effects
In terms of cellular effects, this compound has been shown to have an impact on cell function. For example, it has been found to inhibit the uptake of uridine in cells, suggesting that it may affect nucleotide synthesis and adenosine function . Additionally, it has been found to have cytotoxic effects on certain cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. For instance, it has been found to inhibit Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This suggests that this compound may exert its effects at the molecular level by binding to these transporters and inhibiting their function .
Metabolic Pathways
Given its potential as an α-amylase inhibitor , it may be involved in the metabolic pathway of carbohydrate digestion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-nitropyrimidin-4-amine typically involves the following steps:
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Formation of the Piperazine Ring: : The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts . This step often involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
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Introduction of the Fluorophenyl Group: : The fluorophenyl group is introduced via a substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring .
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Nitropyrimidinylamine Formation: : The nitropyrimidinylamine moiety is formed through a series of nitration and amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids (AlCl3).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-nitropyrimidin-4-amine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): Another inhibitor of ENTs, but more selective to ENT2 than ENT1.
2-(2-(4-(2-Chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione: Exhibits similar biological activities, including antiviral and anticancer properties.
Uniqueness
2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-nitropyrimidin-4-amine stands out due to its specific inhibition of nucleoside transporters and its potential for further functionalization through various chemical reactions. Its unique structure allows for diverse applications in multiple fields of research.
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN6O2/c15-10-3-1-2-4-11(10)19-5-7-20(8-6-19)14-17-9-12(21(22)23)13(16)18-14/h1-4,9H,5-8H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBKHESONXSQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC=C(C(=N3)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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